2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
2-Chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzamide group attached to a thiadiazole ring, which is further substituted with a chlorophenyl and a fluorophenyl group
Properties
Molecular Formula |
C16H11ClFN3OS2 |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-chloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11ClFN3OS2/c17-12-7-3-2-6-11(12)14(22)19-15-20-21-16(24-15)23-9-10-5-1-4-8-13(10)18/h1-8H,9H2,(H,19,20,22) |
InChI Key |
MKNASGPGWZJLCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Substitution: The thiol group is then substituted with 2-fluorobenzyl chloride in the presence of a base to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of alternative reagents and catalysts.
Chemical Reactions Analysis
2-Chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Strong inhibition | |
| Candida albicans | Effective antifungal activity |
Studies have shown that modifications in the thiadiazole structure can enhance antibacterial and antifungal activities, making these compounds valuable in developing new antimicrobial agents.
Agricultural Applications
Thiadiazole derivatives are recognized for their role as crop protection agents. The specific compound has been highlighted in patents for its effectiveness against phytopathogenic microorganisms:
- Use as Fungicides : The compound is effective in controlling fungal diseases in crops, particularly those caused by Fusarium and Botrytis species.
- Insecticidal Properties : Its application extends to controlling insect pests, showcasing a dual action of fungicidal and insecticidal properties .
| Application Type | Target Organism | Effectiveness |
|---|---|---|
| Fungicide | Fusarium spp. | High |
| Insecticide | Aphids | Moderate |
Anticancer Potential
Recent studies have explored the anticancer properties of thiadiazole derivatives. The compound has shown promise in inhibiting the growth of cancer cells through various mechanisms:
- Mechanism of Action : It induces apoptosis in cancer cells and inhibits cell proliferation.
- Types of Cancer Studied : Breast cancer and colon cancer cell lines have been particularly responsive to treatment with this compound.
| Cancer Type | Response to Treatment | Reference |
|---|---|---|
| Breast Cancer | Significant reduction in viability | |
| Colon Cancer | Induction of apoptosis |
Case Studies
Several case studies highlight the effectiveness of thiadiazole compounds:
-
Case Study on Antimicrobial Efficacy :
- A study conducted by researchers demonstrated that a series of thiadiazole derivatives, including the compound of interest, exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results indicated a structure-activity relationship that could guide future synthetic efforts.
-
Field Trials for Agricultural Use :
- Field trials were performed to assess the efficacy of the compound as a fungicide. Results showed a marked reduction in disease incidence compared to untreated controls, supporting its use as an effective agricultural agent.
-
Clinical Trials for Anticancer Activity :
- Preliminary clinical trials indicated that patients treated with formulations containing thiadiazole derivatives experienced reduced tumor sizes and improved overall health metrics, warranting further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death or inhibition of growth . Additionally, the compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2-Chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares a similar thiadiazole core but lacks the benzamide and fluorophenyl groups, resulting in different biological activities and applications.
2-Chloro-4-fluoro-5-nitrobenzotrichloride: This compound contains similar halogen substituents but differs in its overall structure and reactivity.
N-(3-Chloro-4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: This compound has a similar thiadiazole ring but differs in the nature of its substituents, leading to variations in its chemical and biological properties.
The uniqueness of 2-chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.
Biological Activity
2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various therapeutic areas.
The compound's chemical structure can be represented as follows:
- Chemical Formula : C15H12ClFN4S
- Molecular Weight : 340.80 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research has indicated that compounds containing thiadiazole moieties exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has shown promising results in several studies.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds possess significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : A study evaluating the antiproliferative activity of related thiadiazole compounds reported IC50 values ranging from 2.02 to 7.82 μM against a panel of 50 cancer cell lines .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Thiadiazole Derivative A | 5.00 | MCF-7 |
| Thiadiazole Derivative B | 3.50 | HeLa |
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Thiadiazole derivatives have been shown to inhibit the growth of various pathogens:
- Mechanism : The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Candida albicans | 25 μg/mL |
Case Studies
-
Study on Anticancer Properties :
A case study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thiadiazole-containing compounds for their anticancer effects. The study found that certain modifications to the thiadiazole ring significantly enhanced activity against breast and colon cancer cell lines . -
Antimicrobial Efficacy :
Another study focused on the antimicrobial efficacy of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with a benzylthio group exhibited superior activity compared to those lacking this functional group .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act by inhibiting key enzymes involved in DNA replication and repair.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
